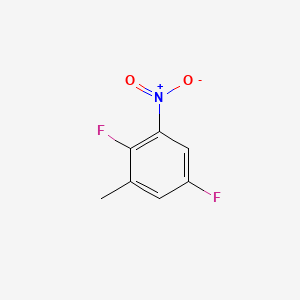

2,5-Difluoro-3-nitrotoluene

Description

2,5-Difluoro-3-nitrotoluene is a fluorinated aromatic compound with a toluene backbone substituted by two fluorine atoms at the 2- and 5-positions and a nitro group at the 3-position (molecular formula: C₇H₄F₂NO₂; molecular weight: 172.11 g/mol). This compound is part of a broader class of fluorinated nitroaromatics, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents that enhance stability and reactivity . It is commercially available in high purity (e.g., 5g for €193.00) through suppliers like CymitQuimica, reflecting its utility in specialized synthetic workflows .

Properties

IUPAC Name |

2,5-difluoro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBHCSGGXITIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717241 | |

| Record name | 2,5-Difluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093758-82-7 | |

| Record name | 2,5-Difluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrotoluene typically involves the nitration of 2,5-difluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C₇H₆F₂+HNO₃→C₇H₅F₂NO₂+H₂O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 2,5-difluoro-3-aminotoluene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Major Products:

Reduction: 2,5-Difluoro-3-aminotoluene.

Substitution: 2,5-Difluoro-3-methoxytoluene.

Scientific Research Applications

2,5-Difluoro-3-nitrotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability.

Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrotoluene depends on its chemical reactivity. The presence of electron-withdrawing fluorine atoms and the nitro group makes the compound susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary based on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 2,5-Difluoro-3-nitrotoluene, we compare it with structurally or functionally related nitro- and fluorinated compounds:

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane: A bicyclic fluorinated compound with a single fluorine substituent.

2-Nitrofluorene: A nitro-substituted fluorene (C₁₃H₉NO₂; MW 211.21 g/mol), used as an environmental analytical standard due to its stability and detectability .

5-Nitro-2-furaldehyde: A furan derivative (C₅H₃NO₄; MW 141.08 g/mol) with a nitro group and aldehyde functionality, likely employed in heterocyclic synthesis .

Data Table Comparing Key Properties

Cost Analysis and Availability

This compound is moderately priced (€193.00/5g), whereas 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is significantly costlier (€835.00/1g), reflecting synthetic complexity or low-scale production . 5-Nitro-2-furaldehyde’s lower price (¥9,700/10g) aligns with its simpler structure and broader commercial use .

Biological Activity

2,5-Difluoro-3-nitrotoluene (DFNT) is a fluorinated aromatic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structural features, particularly the presence of fluorine and nitro groups, contribute to its biological activity and reactivity. This article aims to explore the biological activity of DFNT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₅F₂N₃O₂

- Molecular Weight : 173.119 g/mol

- CAS Number : 1093758-82-7

DFNT is characterized by its two fluorine atoms and a nitro group attached to the aromatic ring. This configuration enhances its metabolic stability and alters its interaction with biological systems.

The biological activity of DFNT can be attributed to its chemical reactivity. The electron-withdrawing nature of the fluorine atoms and the nitro group makes DFNT susceptible to nucleophilic attack, allowing it to interact with various biological molecules such as enzymes and receptors. The specific molecular targets and pathways may vary depending on the derivative used in experimental settings.

| Mechanism | Description |

|---|---|

| Enzyme Interaction | DFNT derivatives may inhibit or activate specific enzymes involved in metabolic pathways. |

| Receptor Modulation | The compound may bind to receptors, altering their activity and downstream signaling. |

| Cytotoxic Effects | Certain derivatives have shown potential in inducing apoptosis in cancer cells. |

1. Pharmaceutical Development

DFNT has been explored for its potential as a pharmaceutical agent due to its ability to serve as an intermediate in synthesizing fluorinated analogs of biologically active molecules. These analogs can enhance drug efficacy through increased metabolic stability and improved bioavailability.

2. Cancer Research

Research indicates that compounds similar to DFNT can induce cell death in various cancer cell lines while exhibiting low toxicity to normal cells. For instance, studies have demonstrated that modifications to the aromatic rings significantly influence the cytotoxicity against tumor cells .

Case Study: Styryl Benzyl Sulfones

A study involving styryl benzyl sulfones demonstrated that substituents on the aromatic rings critically affect their anticancer activity. Compounds derived from DFNT analogs were tested for their ability to induce apoptosis in resistant cancer cell lines, revealing promising results for future therapeutic applications .

3. Environmental Impact

DFNT's potential as an environmental contaminant has also been studied. Its biodegradation pathways reveal interactions with microbial systems capable of metabolizing such compounds, which could inform strategies for bioremediation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.